Antiviral Potency of 5,7-Difluoroindole Derivative 11a vs. Pimodivir in Influenza A PB2 Inhibition Assay
The 5,7-difluoroindole derivative 11a demonstrated equipotent antiviral activity compared to Pimodivir (VX-787), the clinical-stage PB2 inhibitor containing a 7-azaindole scaffold, in an influenza A virus cellular assay [1]. This established 5,7-difluoroindole as a viable bioisosteric replacement for the 7-azaindole core, enabling scaffold diversification without loss of potency [1].
| Evidence Dimension | Antiviral potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 2.5 nM (derivative 11a) |
| Comparator Or Baseline | EC₅₀ = 2.5 nM (Pimodivir/VX-787) |
| Quantified Difference | Equipotent (difference < 1 nM) |
| Conditions | Influenza A virus cellular assay (CPE reduction) |
Why This Matters
This equivalence validates 5,7-difluoroindole as a direct scaffold replacement in PB2 inhibitor programs, offering patent-expansion opportunities without potency compromise.
- [1] McGowan DC, Balemans W, Embrechts W, et al. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. J Med Chem. 2019;62(21):9680-9690. doi:10.1021/acs.jmedchem.9b01091 View Source
